4-[3-(2,2-difluoroethoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Overview
Description
4-[3-(2,2-difluoroethoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione is an intriguing compound notable for its intricate structure and potential applications in various scientific fields. This compound features a tricyclic core with multiple functional groups, each contributing to its reactivity and versatility in chemical research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(2,2-difluoroethoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione involves a multi-step process. Typically, the synthetic route begins with the preparation of key intermediates which are then subjected to various reaction conditions including nucleophilic substitutions, oxidations, and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound would require efficient synthesis routes that minimize cost and environmental impact. Methods such as continuous flow chemistry might be employed to streamline the production process, enhance reaction control, and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions due to the presence of different functional groups. Common reactions include:
Oxidation: The nitrophenyl group can undergo reduction to form amino derivatives under suitable conditions.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Cyclization: The tricyclic core can be further functionalized through cyclization reactions.
Common Reagents and Conditions:
Oxidation Reactions: Reagents like hydrogenation catalysts (e.g., palladium on carbon) under hydrogen gas can reduce the nitro group.
Substitution Reactions: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in polar aprotic solvents.
Cyclization Reactions: Cyclization often requires catalysts like Lewis acids (e.g., AlCl₃) under controlled temperature and pressure conditions.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, this compound is explored for its unique reactivity and as a building block for complex molecular architectures.
Biology: The presence of the nitro group and difluoroethoxy group makes it a candidate for biological studies, particularly in probing enzyme interactions or as a molecular probe.
Medicine: Potential therapeutic applications include its use as a precursor in drug development, especially in designing novel pharmacophores.
Industry: In industry, it can be used in the synthesis of advanced materials and as an intermediate in the production of specialized chemicals.
Mechanism of Action
This compound exerts its effects through interactions at the molecular level. The nitrophenyl and difluoroethoxy groups are crucial for binding to biological targets, potentially inhibiting or modulating enzyme activity. The tricyclic structure provides a rigid framework that allows for specific interactions with molecular pathways involved in disease states.
Comparison with Similar Compounds
4-[3-(2,2-difluoroethoxy)-5-amino-phenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
4-[3-(2,2-methoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
4-[3-(2,2-difluoroethoxy)-4-methoxyphenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Each of these similar compounds possesses slight variations in their functional groups, which can significantly alter their reactivity and biological activity.
There you go! A thorough dive into the world of 4-[3-(2,2-difluoroethoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione. Let me know if there's anything else you'd like to explore about this fascinating molecule.
Properties
IUPAC Name |
2-[3-(2,2-difluoroethoxy)-5-nitrophenyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O6/c17-12(18)6-25-9-4-7(3-8(5-9)20(23)24)19-15(21)13-10-1-2-11(26-10)14(13)16(19)22/h3-5,10-14H,1-2,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVVJOJHDPVBOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CC(=CC(=C4)OCC(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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